molecular formula C15H21BO5 B1649172 Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1246765-32-1

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1649172
M. Wt: 292.14 g/mol
InChI Key: HGVNIRYMFIJLJQ-UHFFFAOYSA-N
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Description

“Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is a boronic ester derivative, which is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The structure is also optimized using Density Functional Theory (DFT) .


Chemical Reactions Analysis

Boronic esters, including “Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, are often used in Suzuki reactions . They can also be used in the synthesis of novel copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 120°C at 228mm, a density of 0.9642 g/mL at 25 °C, and a refractive index of 1.4096 . They are sensitive to moisture .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been studied for its synthesis, crystal structure, and Density Functional Theory (DFT) analysis. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and conducted a comprehensive structural confirmation using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. The study also explored the molecular structures through DFT calculations, comparing these with X-ray diffraction values. This research highlights the compound's relevance in understanding the conformation and physicochemical properties of similar chemical structures (Huang et al., 2021).

Applications in Photophysical Properties

Investigations into the photophysical properties of related compounds have been conducted. For instance, the study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives provided insights into their unique luminescent properties in various solvents, offering potential applications in fields like optoelectronics and photonics (Kim et al., 2021).

Role in Organic Synthesis

The compound's derivatives have been utilized in the synthesis of various organic compounds. For example, the synthesis of polymers using derivatives of ethyl α-hydroxymethylacrylate and their rapid photopolymerization properties were explored by Avci et al. (1996), demonstrating the potential of these materials in thin film and coating applications (Avci et al., 1996).

Safety And Hazards

The safety and hazards associated with similar compounds include being flammable and causing eye irritation . Precautionary measures include avoiding ignition sources and wearing protective equipment .

Future Directions

Boronic esters, including “Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, have wide applications in organic synthesis, catalysis, and crystal engineering . They are also used in the synthesis of novel copolymers , indicating potential future directions in material science and engineering.

properties

IUPAC Name

methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(13(17)19-6)9-12(11)18-5/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVNIRYMFIJLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126041
Record name Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1246765-32-1
Record name Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246765-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bugge, AF Buene, N Jurisch-Yaksi, IU Moen… - European Journal of …, 2016 - Elsevier
Thieno[2,3-d]pyrimidines are attractive derivatives for cancer treatment, among others through regulation of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). In an …
Number of citations: 42 www.sciencedirect.com

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